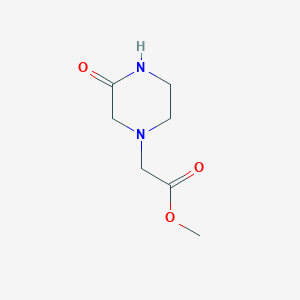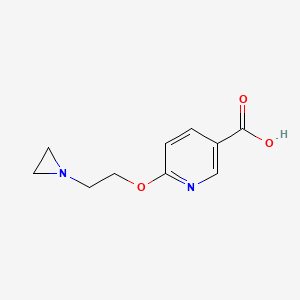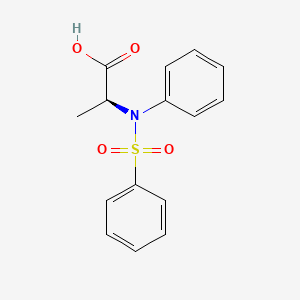
Methyl 2-(3-oxopiperazin-1-YL)acetate
Overview
Description
Methyl 2-(3-oxopiperazin-1-yl)acetate (MOP) is an organic compound that has been studied for its potential applications in the fields of science and medicine. MOP is a derivative of piperazine, a heterocyclic aromatic compound with a five-membered ring structure. It is a colorless, odorless, and water-soluble compound, and is often used as a synthetic intermediate in organic synthesis. MOP has a variety of applications, including as a catalyst in the synthesis of a range of chemicals, as an intermediate in the synthesis of pharmaceuticals and agrochemicals, and as a reagent in analytical chemistry.
Scientific Research Applications
Methyl 2-(3-oxopiperazin-1-YL)acetate has been used in a number of scientific research applications. It has been used as a catalyst in the synthesis of a range of chemicals, including pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as an intermediate in the synthesis of a range of pharmaceuticals and agrochemicals. In addition, it has been used as a reagent in analytical chemistry, and as a ligand in coordination chemistry.
Mechanism of Action
Methyl 2-(3-oxopiperazin-1-YL)acetate is thought to act as a catalyst in the synthesis of a range of chemicals by facilitating the formation of a reactive intermediate. This intermediate is then able to react with other molecules to form the desired product. Additionally, Methyl 2-(3-oxopiperazin-1-YL)acetate is thought to act as a ligand in coordination chemistry, binding to metal ions and forming complexes.
Biochemical and Physiological Effects
Methyl 2-(3-oxopiperazin-1-YL)acetate is generally considered to be non-toxic and has no known adverse effects on humans. It has been shown to be non-mutagenic and non-carcinogenic in laboratory studies. Additionally, it has been shown to be non-irritating to the skin and eyes, and is not known to cause any allergic reactions.
Advantages and Limitations for Lab Experiments
Methyl 2-(3-oxopiperazin-1-YL)acetate has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound, and is readily available. It is also water-soluble, and is relatively stable under normal laboratory conditions. Additionally, it is a relatively non-toxic compound, and is not known to cause any adverse effects on humans. However, one limitation of Methyl 2-(3-oxopiperazin-1-YL)acetate is that it is a relatively slow-acting catalyst, and so it may not be suitable for use in certain synthesis reactions.
Future Directions
Methyl 2-(3-oxopiperazin-1-YL)acetate has potential for use in a number of different applications. It could be used as a catalyst in the synthesis of a range of chemicals, including pharmaceuticals, agrochemicals, and other organic compounds. Additionally, it could be used as an intermediate in the synthesis of a range of pharmaceuticals and agrochemicals. It could also be used as a ligand in coordination chemistry, binding to metal ions and forming complexes. Furthermore, it could be used as a reagent in analytical chemistry, and as a substrate in enzymatic reactions. Finally, it could be used as a drug delivery system, as it is relatively non-toxic and is not known to cause any adverse effects on humans.
properties
IUPAC Name |
methyl 2-(3-oxopiperazin-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3/c1-12-7(11)5-9-3-2-8-6(10)4-9/h2-5H2,1H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOQMDOAXJSKPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CCNC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60651719 | |
| Record name | Methyl (3-oxopiperazin-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-oxopiperazin-1-YL)acetate | |
CAS RN |
1039843-84-9 | |
| Record name | Methyl (3-oxopiperazin-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1385938.png)


amine](/img/structure/B1385942.png)

amine](/img/structure/B1385945.png)

![1-[(2,5-Dimethylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1385948.png)
![2-[(2-Pyrrolidin-1-ylethyl)thio]nicotinic acid](/img/structure/B1385949.png)


